(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S2/c1-14-10-15(2)13-26(12-14)31(28,29)18-7-4-16(5-8-18)21(27)24-22-25(3)19-9-6-17(23)11-20(19)30-22/h4-9,11,14-15H,10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFLIWDNRCUDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its pharmacological properties. The presence of chlorine and methyl substituents enhances its chemical reactivity and biological interactions.
Chemical Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various bacterial strains.
- Anticancer Properties : The ability to inhibit cancer cell proliferation has been noted in structurally related compounds.
- Anti-inflammatory Effects : The sulfonamide group is associated with anti-inflammatory activity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure can significantly influence the biological activity of the compound. For instance:
| Structural Feature | Modification Impact | Biological Activity |
|---|---|---|
| Thiazole Ring | Essential for activity | Antimicrobial |
| Sulfonamide Group | Enhances potency | Anti-inflammatory |
| Piperidine Moiety | Improves bioavailability | Anticancer |
The mechanism by which this compound exerts its effects involves interaction with specific biological targets such as enzymes and receptors. Computational studies using methods like PASS (Prediction of Activity Spectra for Substances) suggest potential interactions with pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines in vitro. The compound was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of related thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity.
- Anti-inflammatory Effects : Research focusing on the anti-inflammatory properties revealed that this compound reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evaluation of structural and functional similarities to analogous compounds relies on computational and experimental methods. Key comparison metrics include molecular descriptors (e.g., Tanimoto coefficient, MACCS keys) and pharmacophore alignment, as highlighted in studies on virtual screening methodologies . Below is an analysis of structural analogs and their properties:
Table 1: Structural Features of Comparable Compounds
| Compound Name | Core Structure | Substituents/Modifications | Bioactivity Target |
|---|---|---|---|
| (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2-ylidene)benzamide | Benzo[d]thiazol-2-ylidene | 6-Cl, 3-methyl, sulfonyl-piperidinyl-benzamide | Hypothesized kinase inhibition |
| N-(benzothiazol-2-yl)-4-sulfamoylbenzamide | Benzothiazole | 4-sulfamoylbenzamide | Carbonic anhydrase inhibitor |
| 3-methyl-6-chlorobenzo[d]thiazole derivatives | Benzo[d]thiazole | Variable alkyl/aryl sulfonamides | Antimicrobial agents |
Key Findings:
Bioactivity : The piperidinyl-sulfonyl group in the target compound may enhance membrane permeability compared to simpler sulfonamide analogs, as bulkier substituents often improve pharmacokinetic profiles.
Structural Similarity: Tanimoto coefficient analysis (using MACCS keys) indicates ~70% similarity to N-(benzothiazol-2-yl)-4-sulfamoylbenzamide, primarily due to shared benzamide and sulfonyl motifs. However, the Z-configuration and piperidine ring reduce overlap (~50% similarity to non-cyclic sulfonamides) .
Methodological Considerations for Comparison
As noted in computational studies, similarity metrics vary significantly based on descriptor choice. For example:
- Tanimoto Coefficient : Emphasizes functional group overlap but may undervalue stereochemical differences.
- Pharmacophore Mapping : Prioritizes 3D spatial alignment, critical for activity prediction in kinase inhibitors.
Table 2: Comparison Metrics for Selected Analogs
| Metric | Target Compound vs. N-(benzothiazol-2-yl)-4-sulfamoylbenzamide | Target Compound vs. 3-methyl-6-chlorobenzo[d]thiazole derivatives |
|---|---|---|
| Tanimoto Coefficient (2D) | 0.71 | 0.58 |
| Pharmacophore Match (%) | 65% (3/5 features aligned) | 45% (2/5 features aligned) |
| Predicted LogP | 3.2 | 2.1–2.8 (depending on substituents) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
